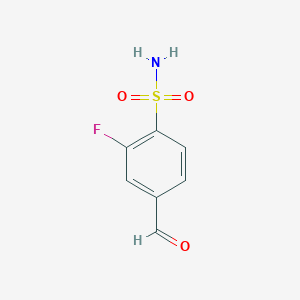

2-Fluoro-4-formylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

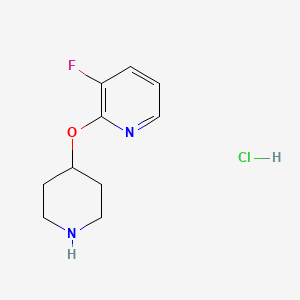

2-Fluoro-4-formylbenzenesulfonamide, also known as FFBS, is an organic chemical compound. It consists of a fluoro-substituted benzene ring attached to a formyl group and a sulfonamide group. The compound has a molecular weight of 203.19 .

Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-formylbenzenesulfonamide is C7H6FNO3S . The InChI code for the compound is 1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) .Physical And Chemical Properties Analysis

2-Fluoro-4-formylbenzenesulfonamide is a powder that is stored at room temperature .科学的研究の応用

COX-2 Inhibitor Development

- Application : 2-Fluoro-4-formylbenzenesulfonamide derivatives have been studied for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research is significant for developing treatments for conditions like rheumatoid arthritis and acute pain.

- Reference : Hashimoto et al. (2002) found that introducing a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring notably increased COX-1/COX-2 selectivity, leading to the identification of a potent COX-2 inhibitor, JTE-522 [4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide], which is in phase II clinical trials (Hashimoto et al., 2002).

Carbonic Anhydrase Interaction Studies

- Application : This compound has been studied in its interactions with human carbonic anhydrases, providing insights into enzyme-inhibitor dynamics.

- Reference : Dugad and Gerig (1988) used nuclear magnetic resonance spectroscopy to study the binding of 4-fluorobenzenesulfonamide to carbonic anhydrases, revealing the stoichiometry of the interaction and the anionic nature of the bound inhibitors (Dugad & Gerig, 1988).

Asymmetric Synthesis in Organic Chemistry

- Application : This compound plays a role in the asymmetric synthesis of pharmaceuticals, like fluorothalidomide.

- Reference : Yamamoto et al. (2011) achieved the enantiodivergent electrophilic fluorination of thalidomide using N-fluorobenzenesulfonimide, demonstrating the role of 2-Fluoro-4-formylbenzenesulfonamide derivatives in synthesizing enantiomerically pure compounds (Yamamoto et al., 2011).

Material Science and Corrosion Studies

- Application : Investigating the corrosion inhibition properties on metals like iron.

- Reference : Kaya et al. (2016) used quantum chemical calculations and molecular dynamics simulations to study the adsorption and corrosion inhibition properties of certain fluorobenzenesulfonamide derivatives on iron surfaces (Kaya et al., 2016).

Biological Applications

- Application : Used in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological substances.

- Reference : Chang et al. (1992) found that 4-Fluorobenzenesulfonyl chloride, derived from 2-Fluoro-4-formylbenzenesulfonamide, is an excellent agent for attaching enzymes, antibodies, and other biologicals to solid supports (Chang et al., 1992).

Fluorescent Probes and Imaging Agents

- Application : Development of fluorogenic substrates for enzyme assays and imaging applications.

- Reference : Zhang et al. (2011) synthesized fluorogenic substrates by introducing sulfonamide linkage to fluorescent molecules, which were used for sensitive detection of glutathione transferases, demonstrating potential in biotechnological applications (Zhang et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The increasing demand for the development of unprecedented routes to access fluorinated molecules has led researchers to perform intriguing research around the world . Fluorinating reagents and fluorinated building blocks have been the two pillars for the generation of diverse organic scaffolds . The future of 2-Fluoro-4-formylbenzenesulfonamide and similar compounds lies in the continued exploration of these areas .

特性

IUPAC Name |

2-fluoro-4-formylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWWEUPCCNOUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)